molecular formula C10H11FO2S B13013094 1-Fluoro-3-(2-(methylsulfonyl)cyclopropyl)benzene

1-Fluoro-3-(2-(methylsulfonyl)cyclopropyl)benzene

Cat. No.: B13013094
M. Wt: 214.26 g/mol
InChI Key: YWAPHBVHJRKLEX-UHFFFAOYSA-N
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Description

1-Fluoro-3-(2-(methylsulfonyl)cyclopropyl)benzene is an organic compound with the molecular formula C10H11FO2S. It is a fluorinated benzene derivative featuring a cyclopropyl group substituted with a methylsulfonyl moiety.

Preparation Methods

The synthesis of 1-Fluoro-3-(2-(methylsulfonyl)cyclopropyl)benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, where an alkene reacts with a carbene precursor.

    Introduction of the methylsulfonyl group: This step often involves sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base.

Industrial production methods for this compound may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-Fluoro-3-(2-(methylsulfonyl)cyclopropyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Fluoro-3-(2-(methylsulfonyl)cyclopropyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Fluoro-3-(2-(methylsulfonyl)cyclopropyl)benzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely, from inhibition of enzyme activity to receptor agonism or antagonism .

Comparison with Similar Compounds

1-Fluoro-3-(2-(methylsulfonyl)cyclopropyl)benzene can be compared with other fluorinated benzene derivatives, such as:

The uniqueness of this compound lies in the combination of the fluorine atom, cyclopropyl group, and methylsulfonyl moiety, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C10H11FO2S

Molecular Weight

214.26 g/mol

IUPAC Name

1-fluoro-3-(2-methylsulfonylcyclopropyl)benzene

InChI

InChI=1S/C10H11FO2S/c1-14(12,13)10-6-9(10)7-3-2-4-8(11)5-7/h2-5,9-10H,6H2,1H3

InChI Key

YWAPHBVHJRKLEX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1CC1C2=CC(=CC=C2)F

Origin of Product

United States

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